molecular formula C7H13NO3S B3049147 rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione CAS No. 1955547-56-4

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

Cat. No.: B3049147
CAS No.: 1955547-56-4
M. Wt: 191.25
InChI Key: RXVNLYGQWXMLDZ-FSDSQADBSA-N
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Description

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyrrole ring system, followed by the introduction of the methoxy group at the 3-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial-grade solvents and catalysts, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is explored for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • rac-(3aS,6aR)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Uniqueness

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is unique due to the presence of the methoxy group at the 3-position and the specific stereochemistry of the thieno[2,3-c]pyrrole ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1955547-56-4

Molecular Formula

C7H13NO3S

Molecular Weight

191.25

IUPAC Name

(3S,3aR,6aS)-3-methoxy-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C7H13NO3S/c1-11-6-4-12(9,10)7-3-8-2-5(6)7/h5-8H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

RXVNLYGQWXMLDZ-FSDSQADBSA-N

SMILES

COC1CS(=O)(=O)C2C1CNC2

Isomeric SMILES

CO[C@@H]1CS(=O)(=O)[C@H]2[C@@H]1CNC2

Canonical SMILES

COC1CS(=O)(=O)C2C1CNC2

Origin of Product

United States

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